
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan is an organic compound with the molecular formula C10H16O It is a furan derivative characterized by a tetrahydrofuran ring substituted with a dimethyl group and a (1-methyl-1-propenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1,3-propanediol and 1-methyl-1-propenyl bromide.
Formation of Tetrahydrofuran Ring: The diol undergoes cyclization to form the tetrahydrofuran ring. This step often involves the use of acidic or basic catalysts to facilitate the ring closure.
Substitution Reaction: The (1-methyl-1-propenyl) group is introduced through a substitution reaction using 1-methyl-1-propenyl bromide. This step may require the presence of a base such as potassium carbonate to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The (1-methyl-1-propenyl) group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Applications De Recherche Scientifique
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which (Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activities. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. Additionally, its lipophilic nature facilitates its interaction with cell membranes, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan: The (E)-isomer of the compound, differing in the spatial arrangement of the (1-methyl-1-propenyl) group.
Tetrahydro-2,2-dimethyl-5-(1-propenyl)furan: A similar compound lacking the methyl group on the propenyl substituent.
Uniqueness
(Z)-Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different biological activities compared to its (E)-isomer or other similar compounds.
Propriétés
Numéro CAS |
56058-70-9 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
5-[(Z)-but-2-en-2-yl]-2,2-dimethyloxolane |
InChI |
InChI=1S/C10H18O/c1-5-8(2)9-6-7-10(3,4)11-9/h5,9H,6-7H2,1-4H3/b8-5- |
Clé InChI |
LPEYLSKLVYWOEQ-YVMONPNESA-N |
SMILES isomérique |
C/C=C(/C)\C1CCC(O1)(C)C |
SMILES canonique |
CC=C(C)C1CCC(O1)(C)C |
Point d'ébullition |
60.00 °C. @ 15.00 mm Hg |
Densité |
0.858-0.865 |
Description physique |
Colourless liquid; Citrus aroma |
Solubilité |
slightly Soluble in fats; Slightly soluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


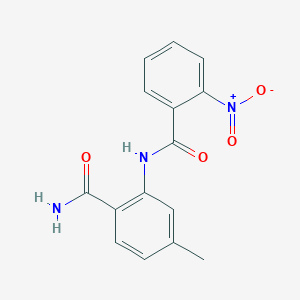
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)

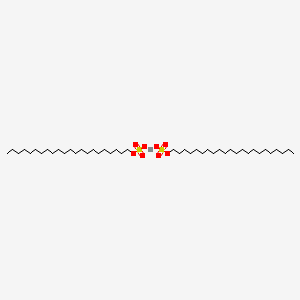
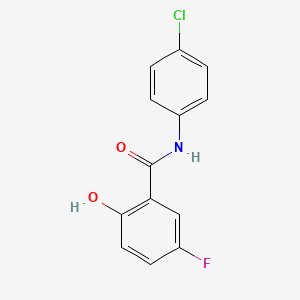

![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
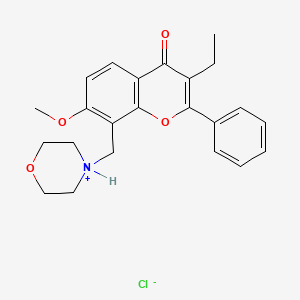
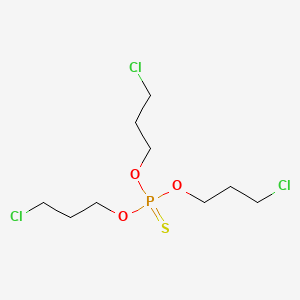

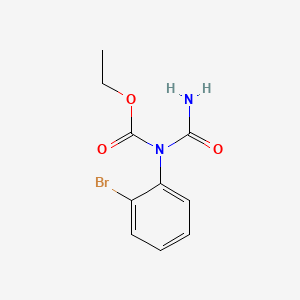
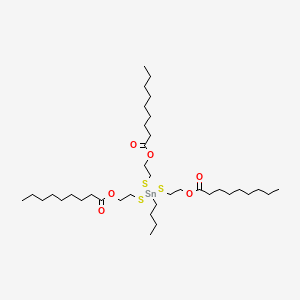
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
